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1-Methyl-1H-1,2,3-triazole-5-

carbaldehyde

Cat. No.: B1321574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a

cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic

agents. When functionalized with a methyl group and a carbaldehyde (formyl) moiety, the

resulting methyl-triazole carbaldehyde scaffold presents a versatile platform for the synthesis of

novel derivatives with a wide spectrum of potential biological activities. This technical guide

provides an in-depth overview of the current research on the anticancer, antimicrobial, and

enzyme-inhibiting properties of compounds derived from methyl-triazole carbaldehydes. It

includes a summary of quantitative biological data, detailed experimental protocols for key

assays, and visualizations of relevant biological pathways and experimental workflows.

Core Biological Activities
Derivatives of methyl-triazole carbaldehydes, particularly Schiff bases and hydrazones formed

through the reaction of the carbaldehyde group, have demonstrated significant potential in

several therapeutic areas.

Anticancer Activity
Triazole derivatives are known to exhibit anticancer properties through various mechanisms,

including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][3] The

carbaldehyde group on the methyl-triazole ring serves as a reactive handle to synthesize Schiff
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bases and other derivatives that have shown cytotoxic effects against various cancer cell lines.

While specific quantitative data for derivatives of a simple "methyl-triazole carbaldehyde" are

not abundant in publicly accessible literature, studies on closely related triazole-based Schiff

bases and other derivatives provide strong evidence of their potential. For instance, certain

1,2,3-triazole and chiral Schiff base hybrids have shown IC50 values in the low micromolar

range against prostate (PC3) and skin (A375) cancer cell lines.[4] Similarly, novel 1,2,4-triazole

derivatives have been reported to induce apoptosis by targeting p53.[3]

Table 1: Representative Anticancer Activity of Triazole Derivatives

Compound Class Cancer Cell Line IC50 (µM) Reference

1,2,3-Triazole Chiral

Schiff Base Hybrid
PC3 (Prostate) 40.46 - 75.05 [4]

1,2,3-Triazole Chiral

Schiff Base Hybrid
A375 (Skin) 21.86 - 40.37 [4]

Thiazolo[3,2-b][1][3]

[5]-triazole derivative
Various Mean GI50 1.37 [3]

Quinolino-triazole

derivative
MCF-7 (Breast) 10 ± 0.2 [5]

Note: Data for closely related triazole derivatives are presented due to the limited availability of

specific data for methyl-triazole carbaldehyde derivatives in the initial search.

Antimicrobial Activity
The triazole scaffold is a well-established pharmacophore in antifungal agents, and derivatives

of methyl-triazole carbaldehydes extend this activity to a broader antimicrobial spectrum. The

mechanism of action for many triazole-based antifungals involves the inhibition of fungal

cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis, a key component of

the fungal cell membrane. The antibacterial activity of triazole derivatives, including Schiff

bases and their metal complexes, has also been reported, with some compounds showing

potent activity against both Gram-positive and Gram-negative bacteria.[6][7][8]

Table 2: Representative Antimicrobial Activity of Triazole Derivatives
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Compound Class Microorganism MIC (µg/mL) Reference

Hydrazide-hydrazone

derivative
S. aureus 6.25 [9]

Hydrazide-hydrazone

derivative
E. coli 12.5 [9]

Hydrazide-hydrazone

derivative

Gram-positive

bacteria
1.95 - 7.81 [9]

Steroidal Hydrazone B. cereus 0.37 - 3.00 [10]

1,2-dihydropyrimidine

derivative

Gram-positive &

negative bacteria
0.08 - 1 [11]

Note: MIC (Minimum Inhibitory Concentration) values for related hydrazone and triazole

derivatives are presented to indicate potential activity.

Enzyme Inhibition
The ability of triazole derivatives to coordinate with metal ions in the active sites of enzymes

makes them attractive candidates for enzyme inhibitors. This property is central to their

antifungal mechanism and is also being explored for other therapeutic targets.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of

the biological activities of methyl-triazole carbaldehyde derivatives.

Synthesis of Schiff Base and Hydrazone Derivatives
A general procedure for the synthesis of Schiff bases and hydrazones from a methyl-triazole

carbaldehyde is as follows:

Dissolution: Dissolve the methyl-triazole carbaldehyde in a suitable solvent, such as ethanol

or methanol.
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Addition of Amine/Hydrazine: Add an equimolar amount of the desired primary amine (for

Schiff bases) or hydrazine/hydrazide (for hydrazones) to the solution.

Catalysis (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added

to facilitate the reaction.

Reaction: Reflux the reaction mixture for a specified period (typically a few hours),

monitoring the reaction progress by thin-layer chromatography (TLC).

Isolation: After completion, cool the reaction mixture to room temperature. The product may

precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent to

obtain the pure Schiff base or hydrazone derivative.

In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compounds

(derivatives of methyl-triazole carbaldehyde) and a vehicle control (e.g., DMSO). Include a

positive control (e.g., doxorubicin).

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified CO2 incubator.

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this

time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan

crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each

well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a specific wavelength

(typically between 540 and 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell

growth) is then determined from the dose-response curve.

In Vitro Antimicrobial Activity: Agar Well Diffusion
Method
This method is used to assess the antimicrobial activity of a compound.

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism

(bacteria or fungi).

Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar

plate.

Well Creation: Create wells of a defined diameter in the agar plate using a sterile cork borer.

Compound Application: Add a specific volume of the test compound solution (at various

concentrations) into each well. Include positive (e.g., a standard antibiotic or antifungal) and

negative (solvent) controls.

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the

specific microorganism.

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of

inhibition around each well. A larger diameter indicates greater antimicrobial activity.

MIC Determination (Broth Dilution Method): To determine the Minimum Inhibitory

Concentration (MIC), a serial dilution of the compound is prepared in a liquid growth medium

in a 96-well plate. The wells are then inoculated with the test microorganism. The MIC is the

lowest concentration of the compound that visibly inhibits microbial growth after incubation.

Visualizing Pathways and Workflows
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The following diagrams, generated using Graphviz, illustrate key concepts related to the

biological activities and evaluation of methyl-triazole carbaldehyde derivatives.

Synthesis
Biological Evaluation Data Analysis

Methyl-Triazole
Carbaldehyde

Schiff Base / Hydrazone
Derivatives

Primary Amine / Hydrazine Anticancer Screening
(MTT Assay)Test Compounds

Antimicrobial Screening
(Agar Well Diffusion / MIC)

Test Compounds

IC50 Values

MIC Values

Click to download full resolution via product page

General workflow for synthesis and biological evaluation.
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Simplified intrinsic apoptosis pathway induced by triazole derivatives.
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Conclusion and Future Directions
Methyl-triazole carbaldehydes are promising scaffolds for the development of new therapeutic

agents. The ease of derivatization of the carbaldehyde group allows for the creation of diverse

chemical libraries of Schiff bases, hydrazones, and other related compounds. While the

existing literature on broader classes of triazoles indicates significant potential for anticancer

and antimicrobial activities, further research is needed to specifically explore the structure-

activity relationships of derivatives synthesized directly from methyl-triazole carbaldehydes.

Future research should focus on:

Synthesis and Screening: The synthesis of a focused library of methyl-triazole carbaldehyde

derivatives and their systematic screening against a panel of cancer cell lines and microbial

strains to generate specific quantitative data.

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling

pathways modulated by the most active compounds.

In Vivo Studies: Evaluation of the efficacy and safety of promising lead compounds in

preclinical animal models.

The continued exploration of this chemical space holds the potential to yield novel drug

candidates with improved efficacy and safety profiles for the treatment of cancer and infectious

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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